Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate
Description
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is a thiazole-derived compound featuring a 3,5-dichlorophenylamino substituent at the 2-position of the thiazole ring and an ethyl acetate moiety at the 4-position.
Properties
IUPAC Name |
ethyl 2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-11-7-20-13(17-11)16-10-4-8(14)3-9(15)5-10/h3-5,7H,2,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDDNIRBQPQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,5-dichloroaniline with α-bromoacetyl bromide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using thiourea to form the thiazole ring.
Esterification: The resulting thiazole derivative is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are performed under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiazoles, nitrothiazoles
Scientific Research Applications
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, ultimately leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares key structural motifs with derivatives reported in recent literature. Below is a detailed analysis of its similarities and differences with three closely related analogs (Table 1), synthesized and characterized in a 2013 study .
Table 1: Comparative Data for Ethyl 2-(2-((3,5-Dichlorophenyl)amino)thiazol-4-yl)acetate and Analogs
| Compound Name | Substituent on Phenyl Ring | Yield (%) | Molecular Weight (ESI-MS [M+H]⁺) |
|---|---|---|---|
| Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) | 3-Fluorophenyl | 87.7 | 498.2 |
| Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b) | 3,5-Dichlorophenyl | 88.3 | 548.2 |
| Ethyl 2-(4-((2-(4-(3-(3-chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) | 3-Chloro-4-fluorophenyl | 90.4 | 532.2 |
Key Observations:
Substituent Effects: The 3,5-dichlorophenyl group in compound 10b (a close analog) increases molecular weight compared to mono-halogenated derivatives (e.g., 10a with fluorine). This is attributed to the higher atomic mass of chlorine versus fluorine. Halogenation patterns influence steric and electronic properties: electron-withdrawing chloro groups may enhance metabolic stability but reduce solubility compared to fluorine .
The dichlorinated derivative (10b) shows a marginally higher yield (88.3%) than the fluorinated analog (10a), possibly due to improved crystallinity or purification ease .
These modifications likely enhance interactions with biological targets but may reduce cell permeability compared to the simpler ethyl acetate moiety in the target compound .
Functional Group Variations and Implications
- Thiazole Core : All compounds retain the thiazole ring, critical for π-π stacking and metal coordination. However, the position and nature of substituents alter electronic density, affecting reactivity and binding affinity.
- Ethyl Acetate vs. Piperazine-Ureido Systems : The target compound’s ethyl acetate group is less polar than the piperazine-ureido systems in 10a–c , suggesting differences in solubility and bioavailability. Piperazine-containing analogs may exhibit enhanced water solubility but increased metabolic liability due to the urea moiety .
Comparison with Triazole and Thiazole Derivatives
- Triazole Analogs: A 2024 study synthesized 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives, highlighting the prevalence of halogenated aromatic systems in medicinal chemistry. While these triazoles lack the thiazole-acetate backbone, their dichlorophenoxy groups share similarities with the 3,5-dichlorophenyl group in the target compound, underscoring the role of halogens in enhancing lipophilicity and target engagement .
- Complex Thiazole Derivatives : Pharmacopeial Forum (2017) reports thiazole derivatives with hydroperoxy and carbamate groups (e.g., compounds l and m ). These structures, while mechanistically distinct, demonstrate the versatility of thiazole scaffolds in drug design, though their increased complexity contrasts with the simplicity of the target compound .
Biological Activity
Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring, a 3,5-dichlorophenyl group, and an ethyl acetate moiety. This composition suggests significant potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.2 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing nitrogen and sulfur |
| 3,5-Dichlorophenyl Group | Enhances biological activity through electron-withdrawing effects |
| Ethyl Acetate Moiety | Provides ester functionality |
Antimicrobial and Antifungal Properties
Research indicates that compounds with thiazole structures often exhibit antimicrobial activities. This compound has been investigated for its potential to inhibit various microbial strains. Studies have shown that thiazole derivatives can interact with bacterial cell walls or disrupt metabolic pathways essential for microbial survival .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For instance, the presence of the 3,5-dichlorophenyl group has been linked to enhanced anticancer activity against specific cancer cell lines, such as A549 (lung cancer cells). In vitro studies demonstrated that modifications to the phenyl ring significantly impact the cytotoxic effects of thiazole derivatives .
Case Study: A549 Cell Line
- Experiment : Treatment with this compound.
- Findings : The compound reduced cell viability significantly compared to untreated controls (p < 0.001), indicating potent anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The SAR analysis highlights the following points:
- Thiazole Ring : Essential for cytotoxic activity.
- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances electron-withdrawing capabilities, increasing reactivity and biological efficacy.
- Ester Linkage : Contributes to solubility and bioavailability in biological systems.
Comparative Analysis with Other Thiazole Derivatives
To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Thiazole | C₄H₃NS | Basic structure without additional functional groups |
| 2-Aminothiazole | C₄H₅N₃S | Contains an amino group but lacks chlorinated phenyl |
| 2-Mercaptothiazole | C₄H₅N₃S₂ | Contains a thiol group; different reactivity profile |
| Ethyl 2-(2-amino-thiazole) | C₇H₈N₂OS | Features an amino group on a phenyl ring |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiazole precursors. A common approach includes:
- Step 1 : Condensation of 3,5-dichloroaniline with a thiazole intermediate (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) under reflux in DMSO or similar polar solvents for 12–18 hours .
- Step 2 : Acidic or basic workup (e.g., ice-water quenching) to precipitate the product, followed by purification via recrystallization (water-ethanol mixtures) or chromatography .
- Critical Parameters : Prolonged reflux (>18 hours) and solvent choice (DMSO vs. DMF) significantly impact yield (65–93% reported for analogous compounds) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ESI-MS : Confirm molecular weight (e.g., m/z ~348–582 for similar thiazole derivatives) .
- NMR : H and C NMR to resolve the thiazole ring protons (δ 6.8–7.5 ppm) and acetate ester signals (δ 1.2–4.2 ppm) .
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in related ethyl thiazole carboxylates .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Limited in water; dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Analogous compounds show logP values ~2.5–3.5, suggesting moderate lipophilicity .
- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in inert atmospheres to prevent ester group degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR Insights : Derivatives with 3,5-dichlorophenyl groups exhibit enhanced cytotoxicity compared to mono-halogenated analogs (e.g., 4-fluorophenyl derivatives in show lower activity). The electron-withdrawing effect of Cl atoms may improve target binding .
- Experimental Design : Synthesize analogs with varying substituents (e.g., 3-CF, 4-OCH) and test in vitro against cancer cell lines. Use IC values to correlate structure-activity trends .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Validation : Cross-check assay conditions (e.g., cell line specificity, incubation time). For example, cytotoxicity in (IC < 10 µM) may vary due to differing cell permeability or metabolic stability .
- Control Experiments : Include reference compounds (e.g., doxorubicin) and validate purity via HPLC (>95%) to rule out impurities skewing results .
Q. What computational strategies are effective for predicting interaction mechanisms with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to kinases or tubulin, leveraging the thiazole core’s affinity for ATP-binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues (e.g., hydrogen bonds with His229 in β-tubulin) .
Q. How can researchers optimize purification protocols to achieve >95% purity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (ACN:HO + 0.1% TFA) .
- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) based on solubility curves to maximize recovery .
Data Contradiction Analysis
Q. Why do yields vary significantly across synthetic protocols (e.g., 65% vs. 93%)?
- Critical Factors :
- Substituent Effects : Bulky groups (e.g., 3,5-dichlorophenyl) may sterically hinder coupling reactions, reducing yields .
- Catalyst Efficiency : Use of Pd/C vs. CuI in Sonogashira couplings can alter reaction kinetics .
Methodological Tables
| Parameter | Typical Range | Key Evidence |
|---|---|---|
| Synthetic Yield | 65–93% | |
| ESI-MS m/z | 348–582 [M+H] | |
| HPLC Purity | >95% | |
| logP (Predicted) | 2.5–3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
